trans-4-[({[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
4-({2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features a chromenyl group, a cyclohexane ring, and an acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:
Formation of the Chromenyl Group: The chromenyl group can be synthesized by reacting ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate.
Acetamido Linkage Formation: The acetamido group is introduced by reacting the chromenyl derivative with an appropriate amine under suitable conditions.
Cyclohexane Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the chromenyl and cyclohexane rings, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-({2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido linkage may facilitate binding to proteins, while the cyclohexane ring provides structural stability and enhances lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4-methyl-2-oxo-2,5-dihydro-pyrrole-1-carboxylic acid phenethyl-amide
- 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid
Uniqueness
4-({2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of a chromenyl group, a cyclohexane ring, and an acetamido linkage
Properties
Molecular Formula |
C22H27NO6 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[[[2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H27NO6/c1-3-17-13(2)18-9-8-16(10-19(18)29-22(17)27)28-12-20(24)23-11-14-4-6-15(7-5-14)21(25)26/h8-10,14-15H,3-7,11-12H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
SEGTZRRVJWOQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)NCC3CCC(CC3)C(=O)O)OC1=O)C |
Origin of Product |
United States |
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